

1-(2-Bromo-3-fluorophenyl)ethanone CAS number 161957-58-0

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Compound of Interest

Compound Name: 1-(2-Bromo-3-fluorophenyl)ethanone

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An In-depth Technical Guide to **1-(2-Bromo-3-fluorophenyl)ethanone** (CAS: 161957-58-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromo-3-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring ortho-bromo and meta-fluoro groups relative to the acetyl moiety, provides distinct steric and electronic properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, analytical characterization, and safety protocols. The insights presented herein are synthesized from established chemical principles and data from analogous compounds, offering a robust framework for its application in pharmaceutical and materials science research.

Compound Identification and Physicochemical Properties

1-(2-Bromo-3-fluorophenyl)ethanone is a key synthetic building block whose utility is defined by its physical and chemical characteristics. The presence of bromine, fluorine, and a ketone functional group imparts specific reactivity and properties.

Property	Value	Source(s)
CAS Number	161957-58-0	[1][2]
Molecular Formula	C ₈ H ₆ BrFO	[1]
Molecular Weight	217.04 g/mol	[1]
IUPAC Name	1-(2-bromo-3-fluorophenyl)ethanone	[1]
Physical Form	Liquid	[1][2]
Boiling Point	252.5 ± 25.0 °C at 760 mmHg	[1][2]
Storage Temperature	4°C	[1]

Synthesis and Manufacturing

While specific peer-reviewed synthetic procedures for **1-(2-Bromo-3-fluorophenyl)ethanone** are not widely published, its structure strongly suggests a synthesis via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. This method is a cornerstone of aromatic chemistry for forming carbon-carbon bonds to an aromatic ring.[3][4]

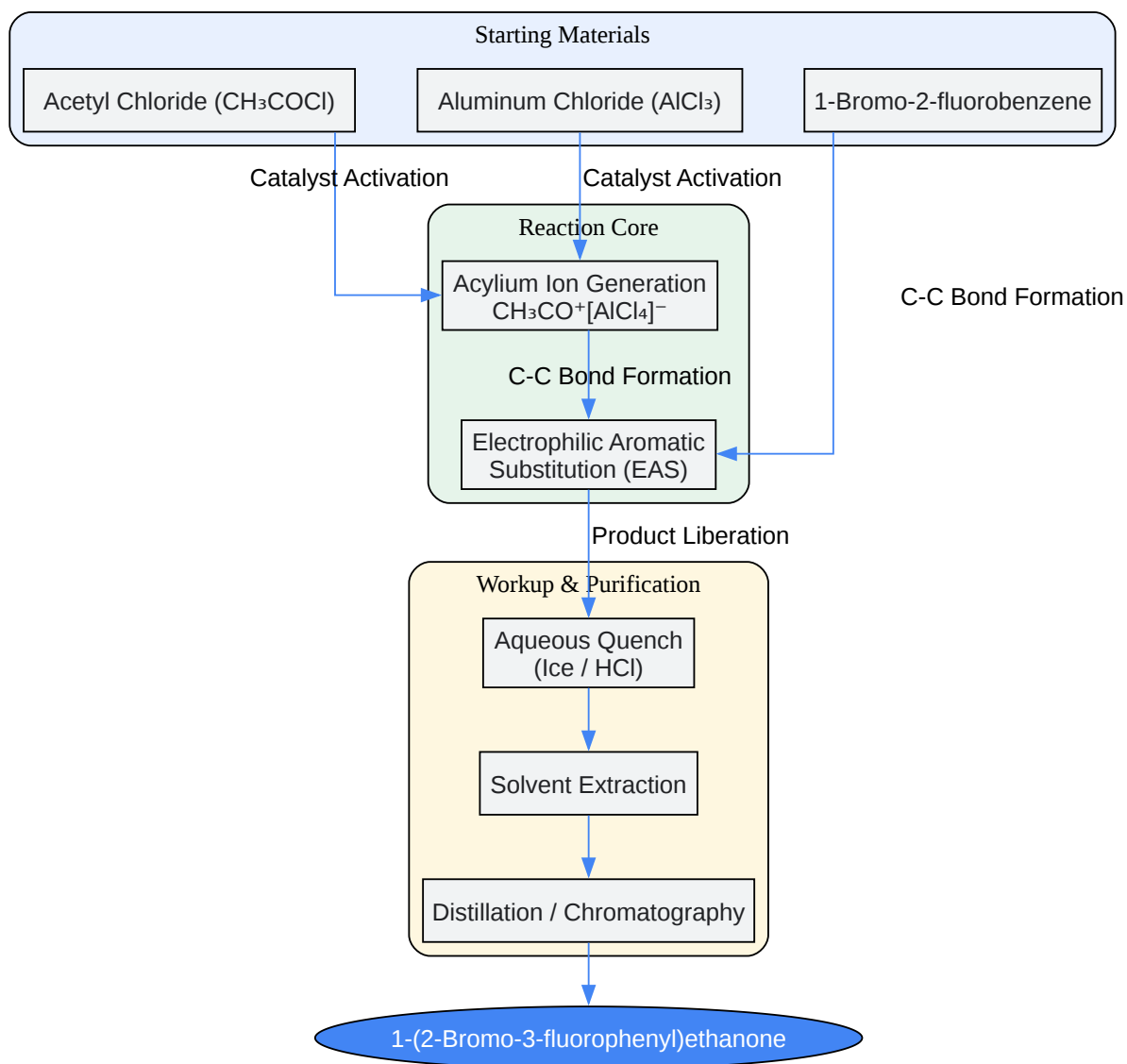
Proposed Synthetic Route: Friedel-Crafts Acylation

The most logical and industrially scalable approach is the electrophilic aromatic substitution of 1-bromo-2-fluorobenzene with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). [5]

Causality of Experimental Design:

- Choice of Precursor: 1-bromo-2-fluorobenzene is the logical starting material as it contains the required aromatic substitution pattern.
- Choice of Reagent & Catalyst: Acetyl chloride provides the acetyl group (CH₃CO-). A strong Lewis acid like AlCl₃ is essential to coordinate with the acetyl chloride, generating the highly electrophilic acylium ion (CH₃CO⁺), which is necessary to overcome the activation energy of the substitution reaction.[3] The deactivating nature of the halogen substituents on the benzene ring makes a powerful catalyst necessary.[6]

- **Reaction Solvent:** An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used as it does not react with the Lewis acid or the electrophile.[\[7\]](#)
- **Temperature Control:** The initial reaction is often performed at low temperatures (e.g., 0°C) to control the exothermic reaction between the Lewis acid and the acyl chloride. The reaction is then gently heated to drive the substitution to completion.[\[5\]](#)
- **Workup:** The reaction is quenched by carefully pouring it into a mixture of ice and concentrated acid (e.g., HCl). This step serves two purposes: it hydrolyzes the aluminum chloride catalyst and protonates the ketone-catalyst complex, liberating the final product.[\[7\]](#)



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Caption: Proposed workflow for the Friedel-Crafts synthesis.

Detailed Experimental Protocol (Exemplary)

- **Setup:** To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
- **Acylium Ion Formation:** Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred AlCl_3 suspension. Maintain the temperature at 0°C. Stir for 30 minutes to allow for the formation of the acylium ion complex.
- **Electrophilic Substitution:** Add a solution of 1-bromo-2-fluorobenzene (1.0 eq.) in dry DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 5°C.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40°C) for 2-4 hours, monitoring by TLC or GC-MS.
- **Quenching:** Cool the reaction mixture back to 0°C and very slowly and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction & Purification:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

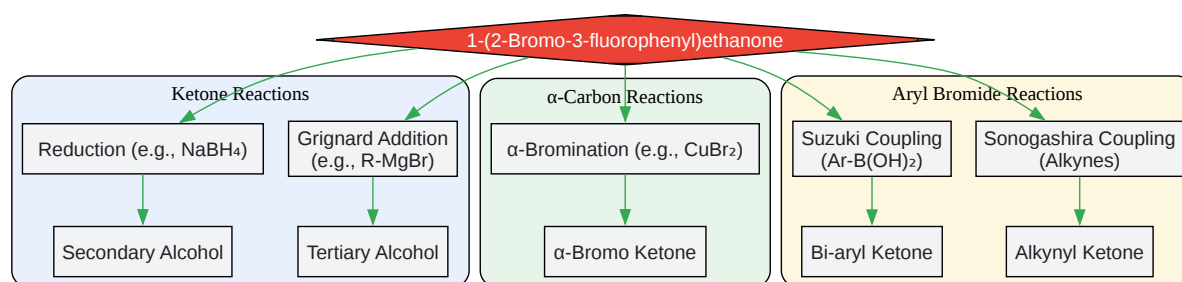
1-(2-Bromo-3-fluorophenyl)ethanone is a trifunctional molecule, offering several sites for subsequent chemical transformations. Its value lies in its ability to act as a scaffold for building more complex pharmaceutical intermediates.^{[8][9]}

Key Reactive Sites:

- **The Ketone Carbonyl:** This group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, undergo Grignard reactions to form tertiary alcohols, or be converted into

other functional groups like oximes.

- The α -Methyl Protons: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles. A common reaction is α -bromination using reagents like CuBr_2 or NBS to form an α -bromo ketone, a powerful alkylating agent.[10]
- The Aryl Bromide: The bromine atom on the aromatic ring is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a crucial strategy for elaborating the molecular core.



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Caption: Key reaction pathways for synthetic derivatization.

These reaction pathways illustrate the compound's utility as an intermediate. For instance, similar halogenated acetophenones are precursors in the synthesis of antiplatelet agents like Prasugrel, where the ketone is modified and the halogen is used in a coupling reaction.[9]

Analytical Characterization

While a public-domain Certificate of Analysis with full spectral data is not readily available, the structure of **1-(2-Bromo-3-fluorophenyl)ethanone** allows for a confident prediction of its key analytical signatures.

- ^1H NMR (Proton NMR): The spectrum is expected to show two distinct regions.
 - Aromatic Region (approx. 7.2-7.8 ppm): Three protons on the phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The proton ortho to the carbonyl group will likely be the most downfield.
 - Aliphatic Region (approx. 2.6 ppm): The three protons of the acetyl methyl group will appear as a singlet, as there are no adjacent protons to couple with.
- ^{13}C NMR (Carbon NMR): The spectrum should display 8 distinct signals: one for the carbonyl carbon ($\text{C}=\text{O}$) around 195-200 ppm, one for the methyl carbon (~25-30 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and acetyl substituents. The carbon attached to the fluorine will show a large one-bond coupling constant ($^1J_{\text{C-F}}$).
- Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 1680-1700 cm^{-1} , which is characteristic of the $\text{C}=\text{O}$ (carbonyl) stretch of an aryl ketone.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M^+) peak and an $\text{M}+2$ peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Safety and Handling

Based on available Safety Data Sheets (SDS), **1-(2-Bromo-3-fluorophenyl)ethanone** requires careful handling in a laboratory setting.[\[2\]](#)

- GHS Hazard Classification:
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
- Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling vapors.
- Handling & Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)
Recommended storage is at 4°C.[\[1\]](#)
 - Avoid contact with strong acids, strong bases, and strong oxidizing/reducing agents.[\[2\]](#)
 - Wash hands thoroughly after handling.
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Inhalation: Move person to fresh air.
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

1-(2-Bromo-3-fluorophenyl)ethanone is a valuable and reactive chemical intermediate. While detailed synthetic and analytical reports in primary literature are sparse, its properties and reactivity can be reliably inferred from fundamental chemical principles and data on analogous structures. Its strategic combination of functional groups—a reactive ketone, a versatile aryl bromide for cross-coupling, and a modulating fluoro group—makes it a potent building block for medicinal chemists and material scientists aiming to construct novel and complex molecules. Proper adherence to safety protocols is essential when handling this compound.

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